molecular formula C5H4ClFN2 B8070414 4-Chloro-5-fluoropyridin-3-amine

4-Chloro-5-fluoropyridin-3-amine

Cat. No.: B8070414
M. Wt: 146.55 g/mol
InChI Key: JCVFOGHUMWGLDG-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoropyridin-3-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoropyridin-3-amine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an amine group. One common method is the reaction of 4-chloro-3-fluoropyridine with ammonia or an amine under basic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-chloro-3-fluoropyridine is reacted with an amine-containing boronic acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and chlorine atoms enhance the compound’s binding affinity and selectivity towards these targets. For example, in medicinal chemistry, it can inhibit kinase enzymes by binding to their active sites, thereby modulating signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoropyridin-3-amine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and binding affinity in various chemical and biological applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

4-chloro-5-fluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVFOGHUMWGLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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